

In Vivo Pharmacokinetics of TC ASK 10: A Technical Guide

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Compound of Interest

Compound Name: TC Ask 10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of **TC ASK 10**, a potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. The information presented herein is compiled from available scientific literature and is intended to support research and development efforts in the field of pharmacology and drug discovery.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic profile of **TC ASK 10** has been characterized in rats. Following oral and intravenous administration, the compound demonstrates good oral bioavailability.^[1] Key pharmacokinetic parameters are summarized in the table below for easy comparison.

Parameter	Administration Route	Dose	Value	Units
C _{max}	Oral (p.o.)	1 mg/kg	285.1	ng/mL
T _{max}	Oral (p.o.)	1 mg/kg	1.67	h
AUC _{po,0-8h}	Oral (p.o.)	1 mg/kg	275.4	ng·h/mL
-	Intravenous (i.v.)	0.1 mg/kg	-	-

Table 1: Pharmacokinetic Parameters of **TC ASK 10** in Rats^[1]

Experimental Protocols

The pharmacokinetic data for **TC ASK 10** was generated from in vivo studies in rats. The following sections detail the methodologies employed in these studies, based on the available information.

Animal Model

The specific strain of rats used in the pharmacokinetic studies is not explicitly detailed in the available literature. However, standard protocols for such studies typically involve the use of common laboratory rat strains such as Sprague-Dawley or Wistar.

Drug Administration and Dosing

TC ASK 10 was administered to rats via two routes:

- Intravenous (i.v.) Administration: A dose of 0.1 mg/kg was administered.
- Oral (p.o.) Administration: A dose of 1 mg/kg was administered.[\[1\]](#)

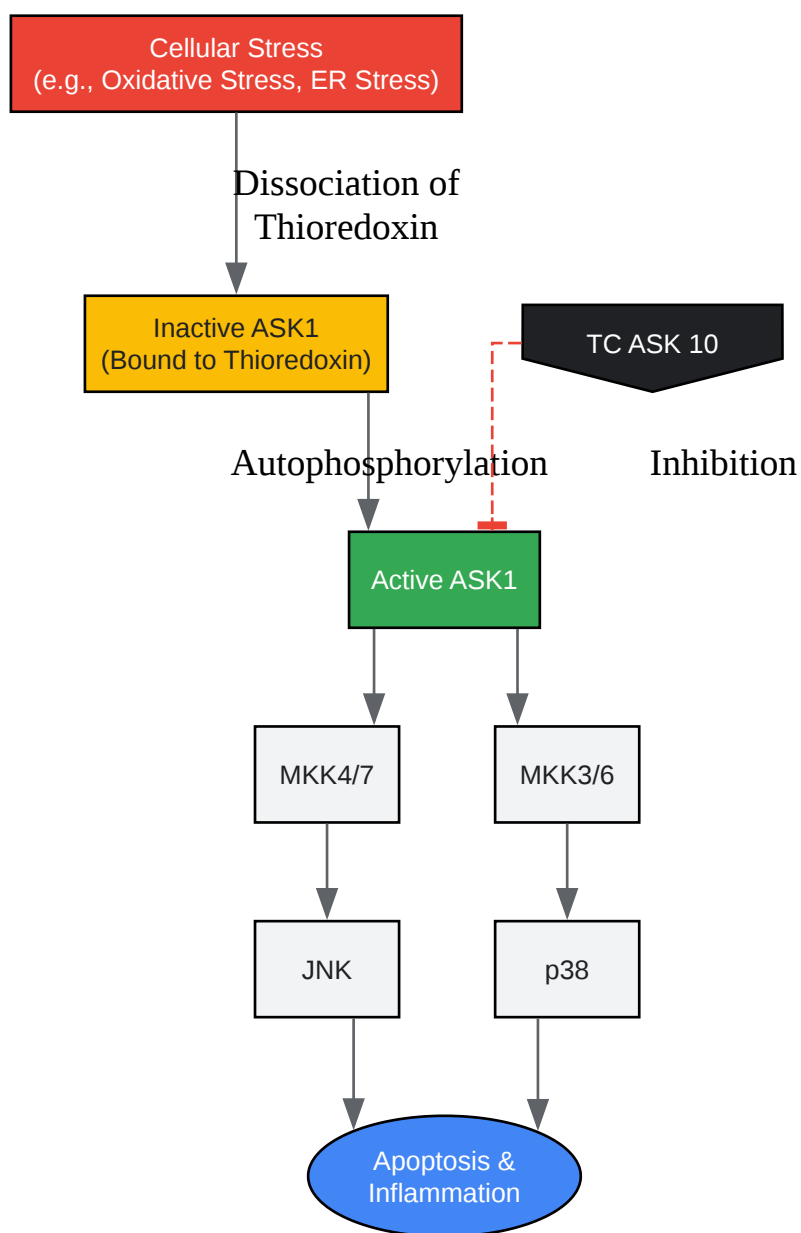
The studies utilized a cassette dosing methodology.[\[1\]](#) This high-throughput screening approach involves the simultaneous administration of multiple compounds to a single animal. This method allows for the rapid assessment of the pharmacokinetic profiles of several compounds while minimizing the number of animals used.

Sample Collection and Analysis

While the specific time points for blood sample collection are not provided, standard pharmacokinetic study designs involve collecting serial blood samples over a defined period (e.g., up to 8 hours post-dosing for the oral AUC determination). The concentration of **TC ASK 10** in the plasma samples was likely determined using a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard technique for quantifying drug levels in biological matrices.

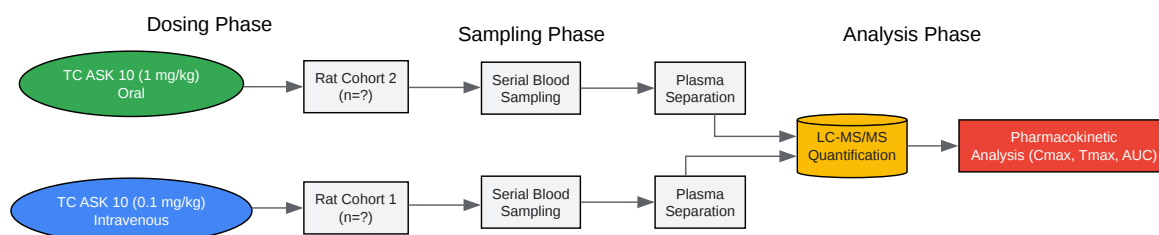
Visualization of Core Concepts

To further elucidate the context of **TC ASK 10**'s mechanism of action and the experimental approach to its pharmacokinetic evaluation, the following diagrams are provided.



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Caption: The ASK1 signaling pathway, a key mediator of cellular stress responses leading to apoptosis and inflammation, is inhibited by **TC ASK 10**.



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Caption: A generalized experimental workflow for determining the in vivo pharmacokinetics of **TC ASK 10** in rats.

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References

- 1. Cassette-accelerated rapid rat screen: a systematic procedure for the dosing and liquid chromatography/atmospheric pressure ionization tandem mass spectrometric analysis of new chemical entities as part of new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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